molecular formula C19H20N4O4S B1222324 N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide

N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide

Cat. No.: B1222324
M. Wt: 400.5 g/mol
InChI Key: WAGUZILONSGUTI-UHFFFAOYSA-N
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Description

N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of quinolines and nitro compounds. It is characterized by its unique structure, which includes a quinoline ring substituted with a nitro group and an ethylamino group, as well as a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide typically involves multiple steps One common approach is to start with the nitration of quinoline to introduce the nitro group at the 5-positionThe final step involves the coupling of the resulting intermediate with benzenesulfonyl chloride to form the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of quinoline and benzenesulfonamide, which can be further functionalized for specific applications .

Scientific Research Applications

N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-5-nitroquinolin-8-amine
  • 4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide

Uniqueness

N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide is unique due to its combination of a quinoline ring with a nitro group and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-ethyl-N-[2-[(5-nitroquinolin-8-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H20N4O4S/c1-2-22(28(26,27)15-7-4-3-5-8-15)14-13-20-17-10-11-18(23(24)25)16-9-6-12-21-19(16)17/h3-12,20H,2,13-14H2,1H3

InChI Key

WAGUZILONSGUTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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